Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((4-chlorophenyl)amino)carbonyl)-
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Overview
Description
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazolinone core.
Amidation: The acetamide group is introduced through amidation reactions using suitable amines and acylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes involved in disease pathways.
Antimicrobial Agents: Evaluated for their antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Bromoquinazolinones: Compounds with bromine atoms at different positions on the quinazolinone ring.
Uniqueness
The uniqueness of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
86816-93-5 |
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Molecular Formula |
C18H15BrClN5O3 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(4-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C18H15BrClN5O3/c19-11-1-6-15-14(7-11)17(27)25(10-22-15)9-21-8-16(26)24-18(28)23-13-4-2-12(20)3-5-13/h1-7,10,21H,8-9H2,(H2,23,24,26,28) |
InChI Key |
WWKFLOCCWISWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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